N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound featuring a diverse array of functional groups, including a chloro-substituted methoxyphenyl ring, a furan ring, a triazole ring, and a sulfanyl-acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation or through a Diels-Alder reaction.
Attachment of the Sulfanyl Group: This step often involves the reaction of a thiol with an appropriate electrophile.
Final Coupling: The final step involves coupling the intermediate compounds to form the desired acetamide linkage under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring and sulfanyl group can be oxidized under appropriate conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The chloro group can undergo nucleophilic substitution reactions.
Hydrolysis: The acetamide linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the chloro group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the triazole ring, which is known to interact with biological targets.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. The presence of multiple pharmacophores suggests it could interact with various biological pathways.
Industry
In the industrial sector, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. For instance, if used as a drug, it might inhibit a particular enzyme or receptor. The triazole ring is known to bind to metal ions and could inhibit metalloenzymes, while the furan ring might interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(methyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Uniqueness
Compared to similar compounds, N-(3-chloro-4-methoxyphenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is unique due to the presence of the prop-2-en-1-yl group, which can introduce additional reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.
Properties
CAS No. |
585556-10-1 |
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Molecular Formula |
C18H17ClN4O3S |
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-[[5-(furan-2-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4O3S/c1-3-8-23-17(15-5-4-9-26-15)21-22-18(23)27-11-16(24)20-12-6-7-14(25-2)13(19)10-12/h3-7,9-10H,1,8,11H2,2H3,(H,20,24) |
InChI Key |
SYNGHPRQUYWPFS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C3=CC=CO3)Cl |
Origin of Product |
United States |
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